4-Bromo-2-fluoro-6-nitroanisole

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Aryl bromide reactivity

Procure 4-Bromo-2-fluoro-6-nitroanisole (74266-66-3) for advanced synthesis. Its unique Br, F, NO₂ substitution pattern enables orthogonal functionalization—sequential Suzuki coupling, SNAr, and reduction—for constructing complex kinase inhibitor and agrochemical scaffolds. This tri-substituted core offers reactivity unmatched by di-substituted analogs, ensuring precise control in multi-step diversification strategies.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
CAS No. 74266-66-3
Cat. No. B1268318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-nitroanisole
CAS74266-66-3
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
InChIKeyCVCAYLYLJKBSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-6-nitroanisole (CAS 74266-66-3): A Tri-Substituted Aromatic Building Block for Selective Synthetic Transformations


4-Bromo-2-fluoro-6-nitroanisole (CAS 74266-66-3) is a polysubstituted aromatic ether characterized by the concurrent presence of bromo, fluoro, and nitro substituents on a methoxybenzene core . This unique substitution pattern distinguishes it from simpler halogenated anisoles and creates a scaffold with three distinct sites for orthogonal functionalization . The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where the ability to sequentially or selectively modify each substituent enables the construction of complex molecular architectures that would be difficult to access using more conventional, mono- or di-substituted analogs .

Why 4-Bromo-2-fluoro-6-nitroanisole Cannot Be Replaced by Simpler Analogs in Demanding Synthetic Routes


Generic substitution of 4-Bromo-2-fluoro-6-nitroanisole with simpler analogs such as 4-bromo-2-fluoroanisole or 2-fluoro-6-nitroanisole fails in advanced synthetic applications because the target compound uniquely combines three distinct, orthogonally reactive handles within a single aromatic ring . While 4-bromo-2-fluoroanisole (CAS 2357-52-0) provides only a bromine and fluorine, and 2-fluoro-6-nitroanisole (CAS 484-94-6) offers only a fluorine and nitro group, the target compound integrates all three [1][2]. This difference is not merely additive; the electron-withdrawing nitro group synergistically activates the bromo-substituent for cross-coupling reactions while simultaneously deactivating the ring toward electrophilic substitution, thereby directing reactivity and enabling sequential transformations that are impossible with di-substituted analogs . Furthermore, the presence of the nitro group significantly alters physicochemical properties such as LogP and polar surface area, impacting solubility and bioavailability profiles in a manner that cannot be replicated by blending or using simpler precursors [3].

Quantitative Evidence for 4-Bromo-2-fluoro-6-nitroanisole: Differentiated Reactivity and Physicochemical Properties


Enhanced Cross-Coupling Reactivity: Direct Comparison with 4-Bromo-2-fluoroanisole in Suzuki-Miyaura Reactions

In a Suzuki-Miyaura coupling with trimethylboroxine catalyzed by Pd(PPh₃)₄, 4-Bromo-2-fluoro-6-nitroanisole achieved a 70% isolated yield of the methylated product under reflux in 1,4-dioxane . This yield demonstrates the activating effect of the ortho-nitro group on the bromo-substituent for cross-coupling. In contrast, 4-Bromo-2-fluoroanisole, lacking the nitro group, typically requires more forcing conditions or exhibits lower reactivity in similar couplings due to the absence of this electron-withdrawing activation .

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Aryl bromide reactivity

Divergent Lipophilicity and Polarity: LogP and TPSA Comparison with Di-Substituted Analogs

4-Bromo-2-fluoro-6-nitroanisole exhibits a consensus LogP (cLogP) of 1.99 and a topological polar surface area (TPSA) of 55.05 Ų . These values differ significantly from 4-Bromo-2-fluoroanisole (cLogP ~2.5, TPSA ~9.2 Ų) and 2-Fluoro-6-nitroanisole (cLogP 1.8, TPSA 55.1 Ų) [1]. The target compound thus occupies a distinct region in physicochemical space, combining the moderate lipophilicity needed for membrane permeability with a TPSA that may enhance solubility and reduce off-target promiscuity compared to more lipophilic analogs.

Lipophilicity ADME prediction Polar surface area Drug-likeness

Toxicity Profile Differentiation: pIGC50 Value from Tetrahymena pyriformis Assay

The 40-h Tetrahymena pyriformis toxicity assay yielded an experimental pIGC50 value of 0.97 (log L/mmol) for 4-Bromo-2-fluoro-6-nitroanisole, classifying its mode of action as 'non-narcotic' [1]. This value is significantly lower than the predicted value of 1.37 from QSAR models for aromatic compounds, indicating that the specific substitution pattern confers reduced toxicity relative to structurally similar halogenated aromatics. While direct comparator data for exact analogs is not available in this specific assay, the experimental pIGC50 provides a quantitative baseline for safety assessment that is distinct from simpler halogenated benzenes, which often exhibit higher acute aquatic toxicity.

Aquatic toxicity QSAR Mode of action Safety assessment

Higher Purity and Analytical Certification: Enabling Reproducible Research

4-Bromo-2-fluoro-6-nitroanisole is commercially available with a standard purity of 98% (GC) and is supplied with batch-specific analytical data including NMR, HPLC, and GC chromatograms . This level of analytical certification exceeds the typical 95-97% purity offered for many simpler analogs like 4-bromo-2-fluoroanisole . The availability of comprehensive analytical documentation reduces the need for in-house re-purification and validation, thereby accelerating project timelines and ensuring consistent performance in sensitive reactions such as low-catalyst-loading cross-couplings.

Purity Quality control NMR HPLC Reproducibility

High-Value Application Scenarios for 4-Bromo-2-fluoro-6-nitroanisole (CAS 74266-66-3)


Synthesis of Trisubstituted Aromatic Pharmacophores via Sequential Orthogonal Functionalization

The compound's three distinct reactive handles (Br, F, NO₂) enable a stepwise diversification strategy. For example, the nitro group can be reduced to an amine for amide coupling, the bromine can undergo Suzuki coupling to introduce aryl or heteroaryl groups, and the fluorine can participate in nucleophilic aromatic substitution (SNAr) with amines or alkoxides. This orthogonal reactivity is exploited in the construction of kinase inhibitor scaffolds and other medicinally relevant cores where precise control over substitution patterns is required . The 70% yield demonstrated in a model Suzuki coupling supports its viability in such sequences.

Building Block for Fluorinated Agrochemical Intermediates

The presence of both bromine and fluorine, combined with a nitro group, makes 4-Bromo-2-fluoro-6-nitroanisole a strategic intermediate for the synthesis of fluorinated agrochemicals. Fluorine atoms often enhance metabolic stability and bioavailability in crop protection agents. The compound can be elaborated into herbicides or fungicides by exploiting the bromine as a handle for introducing heterocycles, while the nitro group can be reduced to an amine for further derivatization or retained as a bioactive pharmacophore element . The moderate LogP (1.99) and TPSA (55.05 Ų) are within the desirable range for foliar uptake .

Internal Standard or Probe in Analytical and Environmental Chemistry

Due to its unique combination of heavy atoms (Br) and electron-withdrawing groups, 4-Bromo-2-fluoro-6-nitroanisole can serve as an internal standard or derivatization reagent in GC-MS and LC-MS analyses. Its distinct isotopic pattern (from bromine) and high mass (250.02 Da) provide clear chromatographic resolution from common matrix interferences. Additionally, its moderate aquatic toxicity profile (pIGC50 = 0.97) [1] makes it a safer alternative to more hazardous halogenated standards for environmental monitoring studies.

Material Science: Precursor to Functionalized Polymers and Liquid Crystals

The bromo-substituent serves as an effective cross-coupling partner for polymerization reactions (e.g., Suzuki polycondensation), while the nitro group can be converted to an amine for post-polymerization functionalization. This dual reactivity enables the synthesis of conjugated polymers with tailored optoelectronic properties. Furthermore, the fluorine atom can enhance thermal stability and influence liquid crystalline phase behavior, making the compound a valuable monomer for advanced materials research .

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